molecular formula C20H23BrN6O4 B2554950 methyl 2-(4-(7-(4-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898428-18-7

methyl 2-(4-(7-(4-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No.: B2554950
CAS No.: 898428-18-7
M. Wt: 491.346
InChI Key: RVNSGVNEHBYXIP-UHFFFAOYSA-N
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Description

Methyl 2-(4-(7-(4-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C20H23BrN6O4 and its molecular weight is 491.346. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches and Characterization : Researchers have developed synthetic models for biological trinuclear copper clusters, demonstrating the synthesis of complexes derived from ligands similar in complexity to the compound . These studies highlight the intricate synthetic routes and characterizations necessary for creating complex molecules with potential biological applications (Monzani et al., 1998)(Monzani, 1998).

  • Conformational Studies : Conformation and equilibrium studies of new piperazine and azamacrocyclic ligands have been conducted, providing insight into the structural preferences of such molecules in various conditions. These studies are crucial for understanding the behavior of complex molecules in biological systems (Lázár et al., 2002)(Lázár, 2002).

Potential Applications

  • Biological Applications : New derivatives of coumarin containing a piperazine group have been explored for their affinity towards serotonin receptors, suggesting potential therapeutic applications in treating conditions associated with these receptors (Ostrowska et al., 2023)(Ostrowska, 2023). This research indicates the broader applicability of complex molecules, including those structurally related to the compound , in medicinal chemistry and drug development.

  • Material Science and Catalysis : The synthesis and reactions of compounds with similar structural features have been investigated for their potential as antimicrobials, antioxidants, and catalytic agents. These studies underscore the versatility of such molecules in various scientific fields, from healthcare to material science (Sonia et al., 2013)(Sonia, 2013).

Mechanism of Action

Properties

IUPAC Name

methyl 2-[4-[7-[(4-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN6O4/c1-24-17-16(18(29)23-20(24)30)27(11-13-3-5-14(21)6-4-13)19(22-17)26-9-7-25(8-10-26)12-15(28)31-2/h3-6H,7-12H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNSGVNEHBYXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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